tert-Butyl 7-bromo-1H-indazole-1-carboxylate

Overview

Description

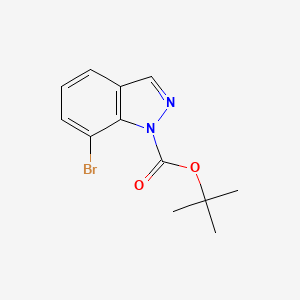

tert-Butyl 7-bromo-1H-indazole-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a bromine atom at the 7th position and a tert-butyl ester group at the 1-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-1H-indazole-1-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the bromination of 1H-indazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 7-bromo-1H-indazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for bromination and esterification, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-bromo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Oxidation Reactions: The indazole ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydride).

Reduction: Pd/C, hydrogen gas, ethanol.

Oxidation: m-CPBA, dichloromethane.

Major Products:

Substitution: 7-substituted indazole derivatives.

Reduction: 7-hydroindazole derivatives.

Oxidation: Indazole N-oxides.

Scientific Research Applications

Chemistry: tert-Butyl 7-bromo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry for their potential therapeutic properties .

Biology and Medicine: Indazole derivatives have shown promise in the treatment of cancer, microbial infections, and neurological disorders. This compound serves as a precursor for these biologically active compounds .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a building block for complex molecules. It is also used in the synthesis of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-1H-indazole-1-carboxylate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The indazole core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

- tert-Butyl 7-chloro-1H-indazole-1-carboxylate

- tert-Butyl 7-fluoro-1H-indazole-1-carboxylate

- tert-Butyl 7-iodo-1H-indazole-1-carboxylate

Comparison: While these compounds share a similar indazole core and tert-butyl ester group, the different halogen atoms (chlorine, fluorine, iodine) at the 7th position can significantly influence their reactivity and biological activity. For example, the bromine atom in tert-butyl 7-bromo-1H-indazole-1-carboxylate provides a balance between reactivity and stability, making it a versatile intermediate for further chemical transformations .

Biological Activity

tert-Butyl 7-bromo-1H-indazole-1-carboxylate is a synthetic compound derived from indazole, characterized by its bromine substitution at the 7th position and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN2O2, which indicates a complex structure conducive to various chemical interactions. The presence of the bromine atom and the tert-butyl group enhances its reactivity and solubility, making it a valuable intermediate in drug development.

Synthesis

The synthesis typically involves:

- Bromination : The starting indazole is brominated using N-bromosuccinimide (NBS) in dichloromethane.

- Esterification : The resultant 7-bromoindazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays, including:

- Anticancer Activity : Indazole derivatives have been shown to possess cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The compound's mechanism often involves apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Studies

A study conducted by researchers highlighted the compound's efficacy against multiple cancer cell lines. The IC50 values for MCF-7 cells were reported between 0.48 µM to 2.78 µM, showcasing its potency compared to traditional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.48 | Doxorubicin | 1.93 |

| U-937 | 0.78 | Doxorubicin | 2.84 |

The proposed mechanism involves interaction with cellular targets through:

- Hydrogen bonding : Facilitating binding to proteins involved in cell proliferation.

- Hydrophobic interactions : Stabilizing the compound within lipid membranes, enhancing bioavailability.

Flow cytometry analyses revealed that treatment with this compound led to increased caspase activity, suggesting a pathway towards programmed cell death .

Comparative Analysis with Similar Compounds

When compared to other halogenated indazole derivatives such as tert-butyl 7-chloro-1H-indazole-1-carboxylate and tert-butyl 7-fluoro-1H-indazole-1-carboxylate, the brominated variant showed a balanced profile of reactivity and stability, making it a versatile candidate for further modifications .

| Compound | Biological Activity | Stability |

|---|---|---|

| This compound | High (IC50 < 0.5 µM) | Moderate |

| tert-Butyl 7-chloro-1H-indazole-1-carboxylate | Moderate | High |

| tert-Butyl 7-fluoro-1H-indazole-1-carboxylate | Low | High |

Properties

IUPAC Name |

tert-butyl 7-bromoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIZUEVNZCJXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653356 | |

| Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-37-8 | |

| Record name | 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.